(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride
Description
(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride is a chiral compound with significant applications in various scientific fields. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial purposes.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(1S,2S,5S)-5-amino-2-methylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-2-3-6(8)4-7(5)9;/h5-7,9H,2-4,8H2,1H3;1H/t5-,6-,7-;/m0./s1 |
InChI Key |
HKWIETGWMFZMPJ-MKXDVQRUSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C[C@@H]1O)N.Cl |
Canonical SMILES |
CC1CCC(CC1O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination.
Industrial Production Methods
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure hydrogenation and catalytic processes to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(1S,3S,5S)-2-[2(S)-2-amino-2-(3-hydroxy-1-adamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile: Known for its use as a dipeptidyl peptidase-4 inhibitor.
(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride: Utilized in various synthetic applications.
Uniqueness
(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride stands out due to its specific stereochemistry and functional groups, which provide unique reactivity and interaction profiles compared to other similar compounds .
Biological Activity
(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride, with the CAS number 2648862-43-3, is a chiral amine compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in pharmacology and medicinal chemistry.
- Molecular Formula : C7H16ClNO
- Molecular Weight : 165.66 g/mol
- Structure : The compound features a cyclohexanol backbone with an amino group at the 5-position and a methyl group at the 2-position.
| Property | Value |
|---|---|
| CAS Number | 2648862-43-3 |
| Molecular Formula | C7H16ClNO |
| Molecular Weight | 165.66 g/mol |
| LogP | 0.079 |
| HBA (Hydrogen Bond Acceptors) | 2 |
Biological Mechanisms
The biological activity of (1S,2S,5S)-5-amino-2-methylcyclohexan-1-OL hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that it may influence neurotransmitter systems and exhibit antimicrobial properties.
Neurotransmitter Modulation
Studies suggest that this compound may interact with neurotransmitter receptors, potentially affecting mood and cognitive functions. Its structural similarity to other known neurotransmitter modulators positions it as a candidate for further investigation in neuropharmacology.
Antimicrobial Activity
Preliminary studies have indicated that (1S,2S,5S)-5-amino-2-methylcyclohexan-1-OL hydrochloride exhibits antimicrobial properties against specific bacterial strains. The mechanisms of action could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study on Antimicrobial Efficacy
A study conducted by researchers at a prominent pharmaceutical institution evaluated the antimicrobial efficacy of (1S,2S,5S)-5-amino-2-methylcyclohexan-1-OL hydrochloride against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant inhibition of bacterial growth at varying concentrations.
Table: Antimicrobial Activity Against MRSA
| Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|
| 0.5 | 15 |
| 1.0 | 22 |
| 2.0 | 30 |
This study highlights the potential of this compound as an alternative treatment for resistant bacterial infections.
Neuropharmacological Assessment
In another investigation focusing on the neuropharmacological effects, (1S,2S,5S)-5-amino-2-methylcyclohexan-1-OL hydrochloride was administered to animal models to assess its impact on anxiety-like behaviors. Behavioral tests indicated reduced anxiety levels compared to control groups, suggesting a promising avenue for treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
